molecular formula C19H15Cl2N3O3 B2778780 N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-03-5

N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2778780
CAS No.: 921836-03-5
M. Wt: 404.25
InChI Key: GOQURHAXJQJRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a substituted pyridazinone core. The molecule features a 2,4-dichlorophenyl group at the carboxamide position, a 4-methylphenyl substituent at the 1-position, and a methoxy group at the 4-position of the pyridazinone ring.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-11-3-6-13(7-4-11)24-17(25)10-16(27-2)18(23-24)19(26)22-15-8-5-12(20)9-14(15)21/h3-10H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQURHAXJQJRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction conditions typically involve refluxing the mixture in ethanol with glacial acetic acid as a catalyst for several hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial topoisomerase IV, an enzyme crucial for DNA replication and cell division in bacteria . This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial effects. The compound may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 6-oxo-1,6-dihydropyridazine-3-carboxamides.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound N-(2,4-dichlorophenyl), 4-methoxy, 1-(4-methylphenyl) C₂₀H₁₆Cl₂N₃O₃ 428.26 Dichlorophenyl enhances lipophilicity; methylphenyl may improve metabolic stability.
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide N-(4-methoxyphenyl), 1-methyl C₁₃H₁₃N₃O₃ 283.26 Simpler structure with methoxy and methyl groups; lower molecular weight.
4-hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-hydroxy, N-(methoxyimino)methyl, 1-phenyl C₁₃H₁₂N₄O₄ 288.26 Hydroxy and imino groups increase polarity; phenyl group at position 1.
Compound 20 (from ) N-(4-Fluoro-3-substituted phenyl), 1-(3-fluoro-4-methoxybenzyl) C₂₄H₂₃F₂N₃O₄ 467.46 Fluorine atoms enhance electronegativity; benzyl group improves membrane permeability.

Key Observations:

Substituent Effects: The target compound’s 2,4-dichlorophenyl group likely increases lipophilicity compared to the methoxyphenyl group in or the phenyl group in . This could enhance membrane permeability but may raise toxicity concerns .

Molecular Weight and Drug-Likeness :

  • The target compound (428.26 g/mol) exceeds Lipinski’s rule of five threshold (molecular weight <500), but analogs like (283.26 g/mol) and (288.26 g/mol) are within typical drug-like ranges.
  • Higher molecular weight in fluorinated analogs (e.g., , 467.46 g/mol) suggests prioritization of potency over oral bioavailability.

Functional Implications: Fluorine substitutions (e.g., in ) are often used to modulate metabolic stability and binding affinity. The absence of fluorine in the target compound may reduce electronegative interactions but lower synthetic complexity.

Biological Activity

N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique chemical structure, comprising a pyridazine core substituted with various functional groups that may contribute to its biological efficacy.

  • Molecular Formula : C19H15Cl2N3O
  • Molecular Weight : 404.2 g/mol
  • Structural Features : The compound features a dichlorophenyl group and a methoxy group, which are known to influence biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various derivatives and found that compounds similar to N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties. In vivo studies demonstrated that certain derivatives could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Specifically, these compounds were shown to be effective against multidrug-resistant (MDR) cancer cell lines, suggesting their potential as chemotherapeutic agents.

The biological activity of N-(2,4-dichlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo is hypothesized to involve:

  • Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting microtubule formation and disrupting mitotic processes.
  • Synergistic Effects : Studies have indicated that this compound may exhibit synergistic effects when used in combination with other antimicrobial agents like ciprofloxacin and ketoconazole, enhancing overall efficacy against resistant strains .

Case Studies

  • In Vitro Studies : A series of experiments assessed the efficacy of various pyridazine derivatives against a panel of bacterial strains. The results highlighted the superior activity of compounds with specific substitutions at the 1 and 4 positions of the pyridazine ring.
  • In Vivo Efficacy : In animal models, treatment with related compounds resulted in significant tumor reduction without notable toxicity, supporting their potential application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted pyridazines and aromatic amines. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity in substitution steps .
  • Catalysts : Palladium catalysts for cross-coupling reactions involving chlorophenyl groups .
    • Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., methoxy at C4, dichlorophenyl at N2). IR identifies carbonyl (C=O) stretches at ~1680 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 458.08) .
  • X-ray Crystallography : Resolves dihydropyridazine ring conformation and intermolecular hydrogen bonding (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Methodological Answer :

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on the dichlorophenyl group’s hydrophobic interactions .
  • Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize transition states for synthetic steps, reducing trial-and-error experimentation .
  • Table : Key computational parameters for analog design:
ParameterValue/RoleReference
LogP~3.5 (Balanced lipophilicity)
H-bond Acceptors5 (Critical for target engagement)
Polar Surface Area90 Ų (Predicts membrane permeability)

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Re-evaluate activity across standardized in vitro models (e.g., enzyme inhibition IC50_{50} vs. cell-based viability assays) .
  • Structural Analog Analysis : Test derivatives with modified substituents (e.g., replacing 4-methoxy with ethoxy) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference solubility data (e.g., DMSO solubility >10 mM) to rule out false negatives due to precipitation .

Q. What strategies assess compound stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS. The carboxamide group is susceptible to hydrolysis .
  • Oxidative Resistance : Expose to H2_2O2_2 (1 mM); track oxidation of the dihydropyridazine ring via UV-Vis spectral shifts .
  • Light Sensitivity : Conduct ICH Q1B photostability testing; dichlorophenyl groups may require light-protected storage .

Q. How to design experiments for target interaction studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics (e.g., KDK_D in nM range) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding, clarifying entropy-driven vs. enthalpy-driven interactions .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.